Welcome to the BenchChem Online Store!
molecular formula C17H21O3P B2495629 Diethyl benzhydrylphosphonate CAS No. 27329-60-8

Diethyl benzhydrylphosphonate

Cat. No. B2495629
M. Wt: 304.326
InChI Key: SVSCLSTYANOQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04751163

Procedure details

2.79 g of 3-(p-diethylaminophenyl)-3-phenylacrolein and 3.34 g of diethyl diphenylmethylphosphonate were dissolved in 100 ml of DMF, and 1.23 g of potassium t-butoxide was added thereto at room temperature. The temperature of the reaction mixture was increased to 31° C. by a heat generated and, thereafter, the reaction was conducted at room temperature for 4 hours. The reaction mixture was poured into 100 cc of ice water and stirred. Deposited crystals were collected by filtration, dissolved in benzene, and separated and purified on silica gel column chromatography. After distilling off benzene from the eluate, the purified product was recrystallized from ethyl acetate to obtain 2.9 g (yield: 68% (theory)) of a pale-yellow crystal. m.p.: 124°-5° C.
Name
3-(p-diethylaminophenyl)-3-phenylacrolein
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][CH:12]=O)=[CH:6][CH:5]=1)[CH3:2].[C:22]1([CH:28](P(=O)(OCC)OCC)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[CH2:1]([N:3]([CH2:20][CH3:21])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:11][CH:12]=[C:28]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:6][CH:5]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
3-(p-diethylaminophenyl)-3-phenylacrolein
Quantity
2.79 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)C(=CC=O)C1=CC=CC=C1)CC
Name
Quantity
3.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)P(OCC)(OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
31 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
Deposited crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in benzene
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column chromatography
DISTILLATION
Type
DISTILLATION
Details
After distilling off benzene from the eluate
CUSTOM
Type
CUSTOM
Details
the purified product was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain 2.9 g (yield: 68% (theory)) of a pale-yellow crystal

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)N(C1=CC=C(C=C1)C(=CC=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.